molecular formula C24H18F2N2O5S B12130712 Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618072-60-9

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12130712
CAS No.: 618072-60-9
M. Wt: 484.5 g/mol
InChI Key: NPBWDUDCXNDGQW-HTXNQAPBSA-N
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Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 617697-95-7) is a heterocyclic compound featuring a pyrrol-1-yl-thiazole carboxylate core. Its structure includes:

  • A 3-fluoro-4-methylbenzoyl moiety at the 3-position of the pyrrole ring.
  • A 2-fluorophenyl group at the 2-position of the pyrrole.
  • A 4-methylthiazole-5-carboxylate ester at the 1-position of the pyrrole.

The compound is synthesized via multi-step reactions, likely involving Suzuki-Miyaura coupling or nucleophilic substitution to introduce the fluorinated aryl groups. Crystallographic data for analogs (e.g., ) suggest planar molecular conformations with perpendicular orientations of certain substituents, which may influence packing and stability .

Properties

CAS No.

618072-60-9

Molecular Formula

C24H18F2N2O5S

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18F2N2O5S/c1-11-8-9-13(10-16(11)26)19(29)17-18(14-6-4-5-7-15(14)25)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+

InChI Key

NPBWDUDCXNDGQW-HTXNQAPBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4F)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4F)O)F

Origin of Product

United States

Preparation Methods

Diastereoselective Pyrrolidine Ring Formation

The pyrrole core is synthesized via a modified Knorr pyrrole synthesis, leveraging a ruthenium-catalyzed asymmetric hydrogenation to establish stereochemistry. Key steps include:

  • 1,3,5-Tricarbonyl Precursor Preparation :

    • Condensation of methyl cyanoacetate with 2-fluorobenzaldehyde in the presence of ammonium acetate yields a β-enamino ester.

    • Subsequent acylation with 3-fluoro-4-methylbenzoyl chloride introduces the benzoyl group.

  • Asymmetric Hydrogenation :

    • The tricarbonyl intermediate undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) in tetrahydrofuran (THF) at 50°C under 50 psi H₂, achieving >95% enantiomeric excess (ee).

    • Critical Parameter : Addition of protic acids (e.g., HCl) enhances reaction rate and stereoselectivity.

Hydroxylation and Oxidation

  • The hydrogenated product is oxidized with MnO₂ in dichloromethane to generate the 5-oxo-pyrrolidine derivative.

  • Hydroxylation at C4 is achieved via base-mediated tautomerization in aqueous NaOH, followed by acidification to pH 3–4 with HCl.

Synthesis of Intermediate B: Thiazole Carboxylate Moiety

Hantzsch Thiazole Synthesis

The 4-methylthiazole-5-carboxylate is constructed via a Hantzsch reaction:

  • α-Halo Ketone Preparation :

    • Methyl acetoacetate is brominated with N-bromosuccinimide (NBS) in CCl₄ to yield methyl 2-bromoacetoacetate.

  • Cyclocondensation :

    • Reaction with thiourea in ethanol under reflux (78°C, 6 h) forms the thiazole ring.

    • Yield : 82–85%.

Coupling of Intermediates A and B

Nucleophilic Acylation

  • Intermediate A is activated as a mixed anhydride using ethyl chloroformate and triethylamine in THF at −10°C.

  • Intermediate B (as the free carboxylic acid after saponification) reacts with the anhydride to form the acylated product.

  • Reaction Conditions : 0°C to room temperature, 12 h, yielding 70–75%.

Esterification

  • The coupled product is treated with methanol and catalytic H₂SO₄ under reflux (65°C, 4 h) to restore the methyl ester.

  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound in >98% purity.

Optimization and Scalability Challenges

Stereochemical Control

  • The Ru-catalyzed hydrogenation step requires rigorous exclusion of moisture to prevent catalyst deactivation.

  • Alternative Approach : Enzymatic resolution using lipases (e.g., Candida antarctica) achieves comparable ee but with lower throughput.

Fluorine Stability

  • Fluorinated intermediates are prone to hydrolytic defluorination.

  • Mitigation : Use of anhydrous solvents and low-temperature conditions during acylation steps.

Spectroscopic Characterization and Validation

Key Spectral Data

Spectrum Signals
¹H NMR (400 MHz, CDCl₃)δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 4.23 (s, 1H, OH), 3.89 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃).
¹³C NMR δ 172.5 (C=O), 165.3 (COOCH₃), 160.1 (C-F), 140.2 (thiazole C).
HRMS [M+H]⁺ calc. 527.1521, found 527.1518.

Industrial-Scale Considerations

Cost-Efficient Modifications

  • Replacement of Ru catalysts with Fe-based systems reduces costs but compromises ee (85–90% ee).

  • Solvent Recovery : THF and EtOAc are recycled via distillation, reducing waste.

Regulatory Compliance

  • Fluorinated byproducts (e.g., HF) require neutralization with Ca(OH)₂ before disposal .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its fluorinated aromatic rings and heterocyclic components. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Involvement: The compound might influence metabolic or signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their differentiating features are summarized below:

Compound Name / CAS Core Structure Substituent Variations vs. Target Compound Key Properties/Effects Reference ID
Compound 4 () Pyrrol-1-yl-thiazole - 4-chlorophenyl (vs. 2-fluorophenyl) Isostructural; Cl vs. F alters crystal packing
Compound 5 () Pyrrol-1-yl-thiazole - 4-fluorophenyl (vs. 2-fluorophenyl) Similar conformation; halogen position impacts packing
Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-... () Pyrrol-1-yl-thiazole - 3-phenoxyphenyl (vs. 2-fluorophenyl) Increased lipophilicity; phenoxy enhances π-π interactions
Ethyl 2-(3-(4-butoxybenzoyl)-... (CAS: 609794-26-5; ) Pyrrol-1-yl-thiazole - 4-butoxybenzoyl (vs. 3-fluoro-4-methylbenzoyl) Higher hydrophobicity; alkoxy chain affects solubility
Allyl 2-(3-(4-butoxybenzoyl)-... (CAS: 617694-46-9; ) Pyrrol-1-yl-thiazole - Allyl ester (vs. methyl ester) Enhanced reactivity for further functionalization

Crystallographic and Conformational Differences

  • Isostructurality : Compounds 4 and 5 () share triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. The target compound’s 2-fluorophenyl group may induce distinct torsional angles compared to the 4-fluorophenyl in Compound 5, altering intermolecular interactions .
  • Packing Effects : Halogen substituents (Cl, F) influence van der Waals radii and dipole-dipole interactions. For example, the larger Cl in Compound 4 necessitates slight lattice adjustments versus F in Compound 5 .

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The 3-fluoro-4-methylbenzoyl group in the target compound provides moderate electron withdrawal, whereas 4-butoxybenzoyl () is electron-donating, altering charge distribution and reactivity .
  • Solubility : Methyl esters (target compound) exhibit higher aqueous solubility than ethyl or allyl esters () due to reduced hydrophobicity .

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole moiety : Known for its diverse biological activities.
  • Pyrrole derivative : Often associated with anti-cancer properties.
  • Fluorinated aromatic rings : These modifications can enhance lipophilicity and biological activity.

Molecular Formula : C₁₇H₁₆F₂N₂O₃S
Molecular Weight : 358.38 g/mol

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole and pyrrole components may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound might act as an agonist or antagonist at specific receptors, influencing cellular responses.
  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar thiazole derivatives. For instance, compounds containing thiazole rings have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AHeLa (cervical cancer)10.5
Compound BA549 (lung cancer)15.0
Methyl Thiazole DerivativeMCF-7 (breast cancer)12.3

The data indicates that the methyl thiazole derivative exhibits significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant properties were assessed using DPPH radical scavenging assays. The compound showed a significant ability to reduce DPPH radicals, indicating its potential as an antioxidant:

Sample Concentration (µg/mL)% Inhibition
1045
5070
10090

These results highlight the compound's capacity to mitigate oxidative damage, which is crucial in cancer prevention and treatment.

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated a series of thiazole derivatives for their antitumor activity. Among them, a compound structurally similar to the target compound exhibited potent inhibition of tumor growth in vivo:

  • Model Used : Xenograft model in mice
  • Dosage : 20 mg/kg body weight
  • Outcome : Significant reduction in tumor size after treatment compared to control groups.

This study suggests that modifications to the thiazole structure can enhance antitumor efficacy.

Neuroprotective Effects

Another research article evaluated the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The compound demonstrated protective effects against neuronal cell death induced by oxidative stress:

  • Cell Line Used : SH-SY5Y (human neuroblastoma)
  • Mechanism : Reduction in reactive oxygen species (ROS) levels and modulation of apoptotic pathways.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer: Multi-step synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst). For example, the use of toluene or dichloromethane as solvents and p-toluenesulfonic acid as a catalyst in analogous oxazole syntheses improves cyclization efficiency . Reaction monitoring via TLC or HPLC ensures intermediate purity, and protecting groups (e.g., allyl esters) may stabilize reactive hydroxyl or carbonyl moieties during coupling steps .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For fluorinated analogs, ¹⁹F NMR is essential to confirm fluorine substitution patterns . X-ray crystallography, as applied to structurally similar thiazole-pyrrole hybrids, provides definitive confirmation of regiochemistry .

Q. What safety protocols should be prioritized during synthesis and handling?

Answer: Adhere to hazard codes P201 ("use前取得专用说明") and P210 ("远离热源") from safety data sheets. Use fume hoods for volatile intermediates and avoid ignition sources near flammable solvents (e.g., toluene). First-aid measures for exposure include immediate rinsing and medical consultation, as outlined for structurally related thiazoles .

Advanced Research Questions

Q. How can computational modeling predict biological targets and structure-activity relationships (SAR)?

Answer: Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential binding sites in enzymes like cyclooxygenase-2 (COX-2) or kinases. For fluorinated analogs, electrostatic potential maps highlight fluorine’s role in enhancing binding affinity via halogen bonds . MD simulations (>100 ns) assess stability of ligand-receptor complexes, with MM-GBSA calculations quantifying binding free energies .

Q. What strategies resolve low yields in the final cyclization step?

Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency in nitroarene reductive couplings .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Microwave-assisted synthesis: Reduces reaction time and byproduct formation in analogous thiazolidinone syntheses .

Q. How do conflicting spectroscopic data (e.g., NMR vs. XRD) inform structural reassessment?

Answer: Discrepancies between experimental and predicted NMR shifts may indicate unexpected tautomerism or crystal packing effects. For example, XRD of a similar pyrrolone-thiazole hybrid revealed keto-enol tautomerism not evident in solution-phase NMR . Redundant NMR experiments (e.g., COSY, NOESY) and DFT calculations (e.g., B3LYP/6-311+G(d,p)) reconcile such contradictions .

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